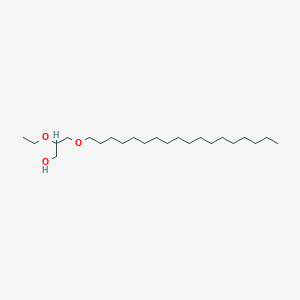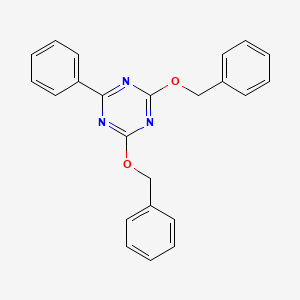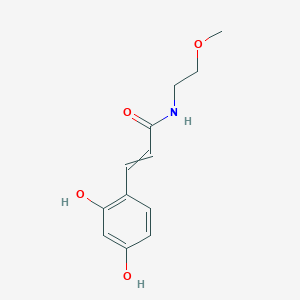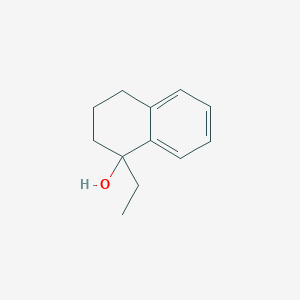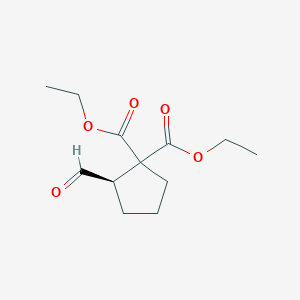
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is an organic compound with the molecular formula C12H18O5. It is a derivative of cyclopentanedicarboxylic acid, featuring a formyl group and two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- typically involves the esterification of 1,1-cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst. The formyl group can be introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 1,1-Cyclopentanedicarboxylic acid, 2-carboxylic acid, diethyl ester.
Reduction: 1,1-Cyclopentanedicarboxylic acid, 2-hydroxymethyl-, diethyl ester.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release the corresponding acids. These reactions can modulate biological pathways and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Cyclopentanedicarboxylic acid, 2-hydroxymethyl-, diethyl ester.
- 1,1-Cyclopentanedicarboxylic acid, 2-carboxylic acid, diethyl ester.
- 1,1-Cyclopentanedicarboxylic acid, 2-methyl-, diethyl ester .
Uniqueness
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
654673-83-3 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
diethyl (2R)-2-formylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-6-9(12)8-13/h8-9H,3-7H2,1-2H3/t9-/m0/s1 |
InChI Key |
DWERXIZFYJOZJS-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C1(CCC[C@H]1C=O)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1(CCCC1C=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


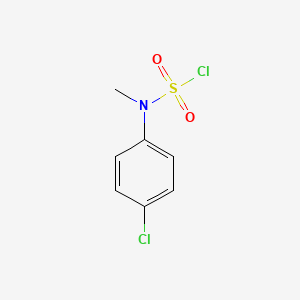
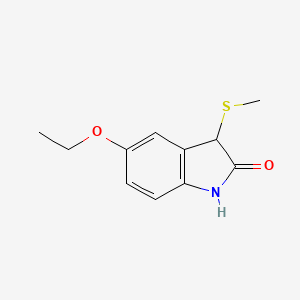
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
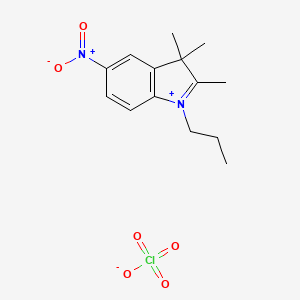
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)

